molecular formula C12H16N2O B143030 4-[3-(Dimethylamino)propoxy]benzonitrile CAS No. 146440-15-5

4-[3-(Dimethylamino)propoxy]benzonitrile

Cat. No.: B143030
CAS No.: 146440-15-5
M. Wt: 204.27 g/mol
InChI Key: XYCJVOUBTBJYTL-UHFFFAOYSA-N
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Description

4-[3-(Dimethylamino)propoxy]benzonitrile is a benzonitrile derivative featuring a dimethylamino-propoxy substituent at the para-position of the aromatic ring. Its molecular formula is C₁₂H₁₅N₂O, with a molecular weight of 217.27 g/mol (free base; hydrochloride salt: 240.74 g/mol, ). The compound’s structure combines a polar nitrile group with a tertiary amine-linked propoxy chain, enabling diverse reactivity and intermolecular interactions, such as hydrogen bonding and π-π stacking. This makes it valuable in pharmaceutical synthesis, particularly as an intermediate in antidepressants like citalopram derivatives .

Properties

IUPAC Name

4-[3-(dimethylamino)propoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-14(2)8-3-9-15-12-6-4-11(10-13)5-7-12/h4-7H,3,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCJVOUBTBJYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474464
Record name 4-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146440-15-5
Record name 4-[3-(Dimethylamino)propoxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Williamson Ether Synthesis: Alkylation of 4-Hydroxybenzonitrile

The Williamson ether synthesis remains the most direct route for constructing the ether linkage in 4-[3-(Dimethylamino)propoxy]benzonitrile. This method involves the reaction of 4-hydroxybenzonitrile with 3-(dimethylamino)propyl halide (e.g., chloride or bromide) in the presence of a base. The phenolic oxygen is deprotonated by bases such as potassium carbonate or sodium hydroxide, forming a phenoxide ion that nucleophilically attacks the alkyl halide .

Reaction Conditions and Optimization

  • Solvent Systems : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred due to their ability to dissolve both ionic and organic species .

  • Temperature : Reactions typically proceed at 60–80°C for 12–24 hours, with prolonged heating ensuring complete conversion .

  • Base Selection : Mild bases (e.g., K₂CO₃) minimize side reactions such as hydrolysis of the nitrile group. Stronger bases (e.g., NaOH) may accelerate the reaction but risk byproduct formation .

Yield and Scalability
Under optimized conditions, yields range from 70% to 85%. Scalability is feasible, though purification often requires column chromatography or recrystallization from ethanol/water mixtures .

Mitsunobu Reaction: Coupling with 3-(Dimethylamino)propanol

The Mitsunobu reaction offers an alternative pathway using 4-hydroxybenzonitrile and 3-(dimethylamino)propanol. This method employs diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to facilitate the coupling under mild conditions .

Mechanistic Insights
The reaction proceeds via an oxyphosphonium intermediate, enabling inversion of configuration at the alcohol carbon. This mechanism ensures high regioselectivity and avoids the need for alkyl halides .

Operational Considerations

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM) are ideal for solubility and reagent stability.

  • Stoichiometry : A 1:1:1 ratio of phenol, alcohol, and DIAD/PPh₃ is critical to prevent overconsumption of reagents.

  • Yield : Reported yields exceed 90%, though the cost of DIAD and PPh₃ limits industrial adoption .

Ullmann-Type Coupling: Catalytic Ether Formation

For substrates with poor reactivity, Ullmann coupling provides a copper-catalyzed route. This method couples 4-iodobenzonitrile with 3-(dimethylamino)propanol in the presence of CuI and a diamine ligand .

Catalytic System

  • Ligands : Ethylenediamine or 1,10-phenanthroline enhance catalytic activity by stabilizing the copper center .

  • Solvent : DMSO or DMF at elevated temperatures (100–120°C) drive the reaction to completion within 24 hours .

Challenges

  • Byproducts : Homocoupling of aryl halides may occur, necessitating careful control of stoichiometry and catalyst loading.

  • Yield : Typically 60–75%, lower than Williamson or Mitsunobu methods .

Reductive Amination of Intermediate Ketones

A multistep approach involves synthesizing 4-(3-oxopropoxy)benzonitrile followed by reductive amination with dimethylamine. The ketone intermediate is prepared via oxidation of 4-(3-hydroxypropoxy)benzonitrile, which is subsequently treated with dimethylamine and a reducing agent (e.g., NaBH₃CN) .

Key Steps

  • Oxidation : MnO₂ or PCC oxidizes the alcohol to a ketone.

  • Reductive Amination : The ketone reacts with dimethylamine under acidic conditions, followed by reduction to the tertiary amine .

Yield and Complexity
This route achieves 50–65% overall yield but suffers from multiple purification steps and intermediate instability .

Solid-Phase Synthesis for High-Throughput Applications

Recent advances in combinatorial chemistry have enabled solid-phase synthesis using Wang resin-functionalized benzonitrile derivatives. The resin-bound intermediate undergoes sequential alkylation and amination steps, followed by cleavage to release the final product .

Advantages

  • Purity : Solid-phase methods minimize byproducts, yielding >95% purity after cleavage.

  • Throughput : Parallel synthesis allows rapid generation of analogs for structure-activity studies .

Limitations

  • Cost : Specialized resins and equipment increase operational expenses.

  • Scalability : Primarily suited for laboratory-scale production .

Comparative Analysis of Methodologies

Parameter Williamson Mitsunobu Ullmann Reductive Amination Solid-Phase
Yield (%) 70–8590+60–7550–6585–95
Reaction Time 12–24 h6–12 h24–48 h48–72 h24–48 h
Scalability HighModerateModerateLowLow
Cost Efficiency HighLowModerateModerateLow

Chemical Reactions Analysis

Types of Reactions

4-[3-(Dimethylamino)propoxy]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-[3-(Dimethylamino)propoxy]benzonitrile is used in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: In the study of biological pathways and as a probe in biochemical assays.

    Medicine: Potential use in drug development and as a pharmacological tool.

    Industry: Used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(Dimethylamino)propoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (Compound 22, )

  • Structure : Shares the benzonitrile core but incorporates a fluorophenyl-hydroxybutyl side chain and hydroxymethyl group at the meta-position.
  • Synthesis: Synthesized via 5-cyanophthalide (79% yield), with enantiomers (S-22 and R-22) resolved using tartaric acid derivatives (14–15% yields).
  • Key Difference : The hydroxybutyl-fluorophenyl moiety enhances chiral complexity and receptor binding specificity compared to the simpler propoxy chain in the target compound.

4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzobromide (Compound 23, )

  • Structure : Bromine replaces the nitrile group, altering electronic properties and reactivity.
  • Application: Acts as a precursor for nucleophilic substitutions, contrasting with the nitrile’s role in hydrogen bonding or cyano-based reactions.

Phenoxyaniline and Sulfonamide Derivatives

4-(3-(Dimethylamino)propoxy)-N-(2-phenoxyphenyl)benzenesulfonamide (Compound 42, )

  • Structure : Adds a sulfonamide group to the benzonitrile scaffold.

4-(4-((4-(3-(1H-Imidazol-1-yl)propoxy)benzyl)amino)phenoxy)benzonitrile (41d, )

  • Yield : 86% via reductive amination.
  • Significance : The imidazole moiety may improve interactions with biological targets like ion channels .

Piperidine-Containing Analogues

4-(3-(4-(3-(4-Cyanophenoxy)propyl)-1-piperidinyl)propoxy)benzonitrile (WO/2007/055197, )

  • Structure : Incorporates a piperidine ring, adding conformational rigidity.

Simplified Derivatives and Parent Compounds

4-(Dimethylamino)benzonitrile (DMABN, )

  • Structure : Lacks the propoxy chain, reducing steric bulk.
  • Applications : Primarily used in photophysical studies (e.g., twisted intramolecular charge transfer) due to its planar structure .
  • Contrast : The absence of the propoxy linker limits its utility in multi-step syntheses requiring flexible spacers.

Data Tables

Table 2: Pharmacological Relevance

Compound Type Biological Target/Application Key Advantage Over Target Compound Reference
Citalopram intermediates Serotonin reuptake inhibition (antidepressants) Enhanced chiral specificity
Phenoxyaniline derivatives N-type calcium channel inhibition Broader hydrogen-bonding capacity
Piperidine-containing Menin-MLL interaction inhibitors Improved lipophilicity for CNS targeting

Biological Activity

4-[3-(Dimethylamino)propoxy]benzonitrile, also known as a compound with the molecular formula C12H16N2O, is a significant organic compound recognized for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a benzonitrile group linked to a dimethylamino propoxy chain, which contributes to its unique reactivity and interaction with biological targets. Its structural formula is illustrated below:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound can bind to various receptors and enzymes, modulating their activity and influencing cellular pathways. Notably, it has been shown to interact with P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer cells, enhancing the uptake of chemotherapeutic agents like doxorubicin (DOX) and Rhodamine 123 (Rho123) in resistant cell lines .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer properties through the following mechanisms:

  • P-glycoprotein Inhibition : The compound effectively inhibits P-gp, resulting in increased accumulation of chemotherapeutic drugs within tumor cells. In vitro assays indicated that it enhances the uptake of Rho123 and DOX by up to 15.6-fold in resistant cell lines .
  • Synergistic Effects : It has been shown to restore sensitivity to DOX in P-gp-overexpressing cancer cells, suggesting its potential as an adjunct therapy in chemotherapy regimens .

Pharmacological Applications

Beyond its anticancer effects, this compound may serve as a pharmacological tool in various research applications:

  • Biochemical Assays : The compound is utilized as a probe in biochemical assays to study biological pathways due to its ability to modulate enzyme activity.
  • Drug Development : Its unique structure makes it a candidate for the development of new therapeutic agents targeting various diseases.

Case Studies

Several studies have highlighted the efficacy of this compound in enhancing drug delivery and overcoming drug resistance:

  • Study on Multidrug Resistance : A study demonstrated that treatment with this compound significantly increased intracellular levels of DOX in KB-8-5 cervical carcinoma cells, indicating its potential for reversing MDR .
  • Fluorescence Studies : Research involving dual emissive Zn(II) naphthalocyanines showed that substituents like dimethylamino groups enhance fluorescence properties, paving the way for applications in imaging and optoelectronics .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructureBiological Activity
4-[3-(Diethylamino)propoxy]benzonitrileC12H16N2OModerate P-gp inhibition
4-[3-(Dimethylamino)propoxy]benzaldehydeC12H15N2OLimited anticancer activity
4-[3-(Dimethylamino)propoxy]benzyl alcoholC13H17N2OAntioxidant properties

The table illustrates that while there are structurally similar compounds, this compound stands out for its potent P-gp inhibition and anticancer efficacy.

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